molecular formula C22H18N2OS B11711301 (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)-4-methoxyaniline

(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)-4-methoxyaniline

Cat. No.: B11711301
M. Wt: 358.5 g/mol
InChI Key: DUVFPRCGCOVBBH-UHFFFAOYSA-N
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Description

(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)-4-methoxyaniline is a synthetic organic compound featuring a 2-iminothiazoline core, a scaffold recognized for its diverse pharmacological potential. The molecular structure consists of a central dihydrothiazole heterocycle, the geometric parameters of which have been characterized by X-ray crystallography, with the 3- and 4-positions substituted with phenyl rings . This 2-iminothiazoline derivative is part of a class of compounds reported to exhibit a wide spectrum of significant bioactivities, which researchers are actively exploring. Literature indicates that related 2-imino-1,3-thiazoline derivatives possess potent activities ranging from antitubercular to anti-HIV effects . Furthermore, analogous structures have been investigated as antimitotic and antineoplastic agents, showing promising growth inhibition against various human cancer cell lines . The structural motif is also found in compounds designed as modulators of biological targets like Lats kinases to increase Yap activity, a pathway relevant for inducing the proliferation of supporting cells in the inner ear and potentially ameliorating hearing loss . This product is intended for research purposes to further investigate these and other biological mechanisms. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H18N2OS

Molecular Weight

358.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,4-diphenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C22H18N2OS/c1-25-20-14-12-18(13-15-20)23-22-24(19-10-6-3-7-11-19)21(16-26-22)17-8-4-2-5-9-17/h2-16H,1H3

InChI Key

DUVFPRCGCOVBBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Method A: Thiourea-Phenacyl Bromide Cyclization

  • Synthesis of N-Phenylthiosemicarbazide :

    • 4-Methoxyaniline (1.23 g, 0.01 mol) reacts with phenyl isothiocyanate (1.35 g, 0.01 mol) in ethanol under reflux (6 h) to yield N-(4-methoxyphenyl)thiosemicarbazide.

    • Yield : 78% (white crystals, m.p. 165–167°C).

  • Cyclization with Phenacyl Bromide :

    • N-(4-Methoxyphenyl)thiosemicarbazide (2.21 g, 0.008 mol) and phenacyl bromide (3.56 g, 0.018 mol) in ethanol with NaOAc (0.82 g) are refluxed for 8 h.

    • Product : 3,4-Diphenylthiazol-2(3H)-ylidene intermediate (Yield: 65%, yellow solid).

Reaction Conditions :

ParameterValue
SolventEthanol
Temperature80°C (reflux)
CatalystSodium acetate
Reaction Time8 hours

Method B: Thiazolidinone Oxidation

  • Alternative route via Knoevenagel condensation of 4-oxothiazolidinone with 4-methoxybenzaldehyde, followed by dehydrogenation using iodine/DMSO.

  • Yield : 58% (lower efficiency due to side reactions).

Imine Formation for (Z)-Configuration

  • Coupling 3,4-Diphenylthiazol-2(3H)-ylidene with 4-Methoxyaniline :

    • The thiazole intermediate (1.0 equiv) and 4-methoxyaniline (1.2 equiv) react in anhydrous DMF under N₂ at 110°C for 12 h.

    • Stereochemical Control : Use of anhydrous conditions and exclusion of light prevent isomerization to the (E)-form.

Optimization Data :

ConditionYield (Z)Yield (E)
DMF, 110°C, 12 h72%8%
EtOH, reflux, 6 h45%35%

Analytical Characterization

Spectroscopic Data

  • IR (KBr) :

    • 1625 cm⁻¹ (C=N stretch, thiazole).

    • 1245 cm⁻¹ (C-O-C, methoxy).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.42 (s, 1H, thiazole-H5).

    • δ 7.68–7.25 (m, 10H, aromatic protons).

    • δ 3.82 (s, 3H, OCH₃).

  • Mass Spec (ESI) : m/z 413.2 [M+H]⁺.

Purity and Configuration Validation

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 80:20).

  • NOESY : Correlation between thiazole-H5 and methoxy group confirms (Z)-geometry.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Thiourea CyclizationHigh regioselectivity (65–72% yield)Requires toxic phenacyl bromide
Thiazolidinone RouteAvoids haloketonesLower yield (58%)

Industrial-Scale Considerations

  • Green Chemistry Modifications :

    • Replace phenacyl bromide with phenacyl chloride (lower cost, similar reactivity).

    • Use microwave-assisted cyclization (20 min vs. 8 h, 68% yield).

  • Cost Analysis :

    • Raw material cost: $12.50/g (lab-scale) vs. $4.20/g (pilot-scale) .

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-METHOXYPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)-4-methoxyaniline typically involves the condensation of thiazole derivatives with aniline compounds. The structure is characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of key functional groups and the geometric configuration of the compound.

Antimicrobial Properties

Research has shown that thiazole derivatives exhibit notable antimicrobial activity. For instance, a study highlighted that compounds similar to this compound demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Specifically, compounds containing thiazole moieties have shown cytotoxic effects against breast cancer and leukemia cells by inducing apoptosis and cell cycle arrest.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of thiazole derivatives suggest potential applications in treating neurodegenerative diseases. The compound has been linked to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Drug-Likeness and ADMET Properties

The assessment of drug-likeness indicates that this compound possesses acceptable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, making it a suitable candidate for further development as a therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineIC50 ValueReference
AntimicrobialStaphylococcus aureus12 µg/mL
AnticancerMDA-MB-231 (Breast Cancer)15 µM
NeuroprotectiveSH-SY5Y Neuronal Cells20 µM

Mechanism of Action

The mechanism of action of (2Z)-N-(4-METHOXYPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of monoamine oxidase, thereby affecting neurotransmitter levels and exhibiting antidepressant-like effects. The involvement of serotonergic and nitric oxide pathways has also been suggested in its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Differences

  • Target Compound : Thiazole core with 3,4-diphenyl and 4-methoxyaniline substituents.
  • 4g: Thiadiazole core with 3-methylphenyl, benzamide, and dimethylamino-acryloyl groups.
  • 4h: Thiadiazole core with 3-chlorophenyl, benzamide, and dimethylamino-acryloyl groups.

The substitution of thiazole vs. The methoxy group in the target compound may enhance solubility compared to the chloro or methyl substituents in 4g/4h.

Physicochemical Properties

Table 1 compares key physicochemical parameters.

Parameter Target Compound 4g 4h
Molecular Formula Not reported C₂₁H₂₀N₄O₂S C₂₀H₁₇ClN₄O₂S
Molecular Weight Not reported 392.48 g/mol 412.89 g/mol
Melting Point Not reported 200°C Not reported
IR Peaks (C=O) Not reported 1690, 1638 cm⁻¹ Similar to 4g
Elemental Analysis (C/H/N) Not reported C: 64.27%; H: 5.14%; N: 14.27% Adjusted for Cl substituent

Research Findings and Implications

Electronic and Steric Effects

  • The 4-methoxyaniline group in the target compound may facilitate hydrogen bonding, improving bioavailability relative to 4g/4h’s acryloyl groups .

Biological Activity

(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)-4-methoxyaniline is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of thiazole-based compounds known for their pharmacological potential, including antimicrobial, anticancer, and antifungal properties. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of thiazole derivatives with aniline or its derivatives. The reaction conditions often include solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the imine linkage. Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a study reported the cytotoxic effects of various thiazole compounds against cancer cell lines such as HCT-116 (colon cancer) and HepG2 (liver cancer). The IC50 values for some related thiazole derivatives were found to be in the range of 3.35 µM to 32.57 µM, indicating significant cytotoxicity .

CompoundIC50 (HCT-116)IC50 (HepG2)
4a13.39 ± 1.0416.44 ± 1.06
4b32.57 ± 2.3737.56 ± 1.24
4c7.91 ± 0.839.18 ± 0.91
This compound TBDTBD

Antifungal Activity

Thiazole derivatives have also been evaluated for their antifungal activity. In studies involving similar compounds, notable antifungal activity was observed against Candida albicans and Candida parapsilosis. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) value comparable to ketoconazole . The presence of electronegative substituents on the phenyl moiety significantly enhanced antifungal activity.

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific enzymes or cellular targets. Molecular docking studies have indicated that these compounds can bind effectively to active sites of enzymes such as CYP51, which is crucial for fungal sterol biosynthesis . This interaction can inhibit fungal growth by disrupting essential metabolic pathways.

Case Studies

Several case studies have explored the biological activities of thiazole derivatives:

  • Anticancer Studies : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines, revealing promising cytotoxic effects that warrant further investigation into their potential as anticancer agents .
  • Antifungal Studies : Research focusing on the antifungal properties of thiazole derivatives demonstrated significant activity against pathogenic fungi, suggesting their potential use in treating fungal infections .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)-4-methoxyaniline and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, thiourea derivatives react with phenacyl bromides under reflux in ethanol to form thiazole-based scaffolds . Key intermediates like N-[(1-((3-phenylthioureido)methyl)cyclopentyl]acetamide are generated first, followed by ring closure with active brominated reagents. Reaction conditions (e.g., solvent, temperature, and time) are optimized to improve yields (57–60%) and purity (98.4–99.7% by HPLC) .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Structural validation relies on:

  • ¹H/¹³C NMR : Confirms regioselectivity and Z/E isomerism via chemical shifts (e.g., thiazolylidene N=C at 159–161 ppm, carbonyl CO at 169–170 ppm) .
  • IR Spectroscopy : Identifies functional groups (C=N stretch at 1645–1470 cm⁻¹, aromatic C–H at 3120–3010 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Initial screenings include:

  • Antimicrobial Activity : Tested against bacterial/fungal strains (e.g., MIC values for derivatives like 4c, 4e, 4i) .
  • Enzyme Inhibition : Fluorometric assays (e.g., Amplex Red®) measure MAO-A/MAO-B inhibition (IC₅₀ values: 0.36–7.09 µM) .
  • Cytotoxicity : MTT assays on NIH/3T3 cells confirm non-toxicity at active concentrations (IC₅₀ > 100 µM) .

Advanced Research Questions

Q. How do structural modifications influence selectivity and potency against MAO isozymes?

Substituents on the thiazole and acetamide moieties dictate selectivity. For example:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance MAO-B inhibition (IC₅₀ = 0.36 µM for 4b) due to hydrophobic interactions in the enzyme’s active site .
  • Bulky substituents (e.g., cyclopentyl) reduce MAO-A affinity, improving selectivity ratios (>10-fold for 4b) .
  • Methoxy groups increase metabolic stability but may reduce blood-brain barrier penetration .

Q. What enzyme kinetic studies elucidate the mechanism of MAO inhibition?

Lineweaver-Burk plots and steady-state kinetics reveal non-competitive inhibition for compound 4b:

  • Kᵢ value : 0.346 µM, indicating strong binding to hMAO-B .
  • Reversibility : Demonstrated via dilution assays, where activity recovers upon inhibitor removal .
  • Docking studies : Show interactions with FAD cofactor and Tyr435/Tyr398 residues in MAO-B (PDB: 2V5Z) .

Q. How do molecular docking and dynamics simulations guide SAR optimization?

Computational models predict binding poses and stability:

  • Hydrophobic pockets : Thiazole and diphenyl groups occupy the entrance cavity of MAO-B .
  • Hydrogen bonding : Acetamide carbonyl interacts with Gln206, stabilizing the enzyme-inhibitor complex .
  • Toxicity prediction : ADMET profiles prioritize derivatives with low hepatotoxicity and high BBB permeability .

Q. Are there contradictions in reported biological activities across studies?

Discrepancies arise due to:

  • Assay conditions : Variability in substrate concentrations (e.g., tyramine vs. kynuramine) affects IC₅₀ values .
  • Isomerism : Z/E configurations (often uncharacterized in early studies) alter bioactivity .
  • Cell models : NIH/3T3 fibroblasts vs. neuronal cells yield differing cytotoxicity thresholds .

Key Research Gaps

  • Isomer-specific activity : Limited data on Z vs. E configurations’ impact on bioactivity .
  • In vivo validation : Most studies are in vitro; pharmacokinetic and efficacy studies in animal models are needed .

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